5-Fluoro-1-tetralone
Overview
Description
5-Fluoro-1-tetralone is a useful research compound. Its molecular formula is C10H9FO and its molecular weight is 164.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Analogues and Derivatives
- Synthesis of Fluorinated Compounds: 5-Fluoro-1-tetralone has been used in the synthesis of various fluorinated compounds. For instance, 8-fluoro-5-methoxy-1-tetralone was used in the synthesis of 8-fluorohein, an analogue of the osteoarthritis drug rhein (Owton, 1994).
Pharmaceutical Research
- Antiproliferative Effects: α-fluoro-α-aryl-α-tetralones derivatives, synthesized through a palladium-catalyzed α-arylation reaction, showed promising in vitro antiproliferative effects against human breast cancer and leukemia cell lines. These compounds, particularly 3b, 3c, 8a, and 8c, demonstrated significant efficacy on neoplastic models, with potential for pharmaceutical development against therapy-resistant cancers (De Souza et al., 2021).
Biochemical Applications
- Fungal Metabolism Studies: The metabolism of 1-fluoronaphthalene by Cunninghamella elegans, resulting in various metabolites including 1-fluoro-8-hydroxy-5-tetralone, was studied to understand the fungal monooxygenase-epoxide hydrolase systems. This study highlighted how a fluoro substituent can influence metabolism at specific positions of the compound (Cerniglia et al., 1984).
Chemical Research
- Development of Fluorination Methods: Research on direct α-fluorination of ketones, including 1-tetralone derivatives, using specific fluorine atom transfer reagents like AccufluorTM NFTh, has been conducted. This method allowed for regiospecific fluorofunctionalization of ketones without prior activation, transforming derivatives of 1-tetralone into their corresponding α-fluoro derivatives (Stavber et al., 2002).
Analytical Applications
- Glycosphingolipid Analysis: A fluorometric detection system using 5-hydroxy-1-tetralone as the fluorescent labeling reagent has been developed for glycosphingolipid analysis. This method allows for the detection of glycosphingolipids in biological samples at very low concentrations (Watanabe & Mizuta, 1995).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-1-tetralone is the enzyme thymidylate synthase . Thymidylate synthase plays a crucial role in DNA synthesis, as it is responsible for the methylation of deoxyuridine monophosphate (dUMP) to form thymidine monophosphate (dTMP) .
Mode of Action
This compound acts principally as a thymidylate synthase inhibitor . By interrupting the action of this enzyme, it blocks the synthesis of the pyrimidine thymidylate (dTMP), which is a nucleotide required for DNA replication .
Biochemical Pathways
The interruption of thymidylate synthase activity by this compound affects the DNA synthesis pathway . This disruption leads to downstream effects such as the inhibition of cell proliferation and induction of cell apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is rapidly distributed and eliminated, with an apparent terminal half-life of approximately 16 minutes . The rapid elimination is primarily due to swift catabolism of this compound in the liver .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of DNA synthesis, which leads to cell cycle arrest and apoptosis . This results in the reduction of tumor cell proliferation and the potential shrinkage of tumor size .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level of the environment can affect the drug’s solubility and therefore its bioavailability . Additionally, the presence of other substances or medications in the body can potentially interact with this compound, altering its effectiveness .
Biochemical Analysis
Cellular Effects
The cellular effects of 5-Fluoro-1-tetralone are largely unexplored. Fluorinated compounds are often used in medicinal chemistry due to their ability to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that fluorinated compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Fluorinated compounds are generally stable and resistant to metabolic breakdown, which suggests that this compound may also exhibit these properties .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models. Studies on similar fluorinated compounds suggest that they can have varying effects at different dosages, including potential toxic or adverse effects at high doses .
Metabolic Pathways
Fluorinated compounds are often metabolized differently than their non-fluorinated counterparts due to the strong carbon-fluorine bonds they contain
Transport and Distribution
The presence of a fluorine atom could potentially influence its interactions with transporters or binding proteins, as well as its localization or accumulation within cells .
Subcellular Localization
Fluorinated compounds can often be directed to specific compartments or organelles within the cell due to their unique chemical properties
Properties
IUPAC Name |
5-fluoro-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVLPJZOYNSRRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2F)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573267 | |
Record name | 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93742-85-9 | |
Record name | 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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